N-(4-Chlorophenyl)-N-propylacetamide
Description
N-(4-Chlorophenyl)-N-propylacetamide (CAS: 1021230-54-5) is an acetamide derivative featuring a 4-chlorophenyl group and a propyl chain attached to the nitrogen atom of the acetamide backbone. Its molecular formula is C₁₁H₁₃ClN₂O, with a molar mass of approximately 224.5 g/mol.
Properties
IUPAC Name |
N-(4-chlorophenyl)-N-propylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-3-8-13(9(2)14)11-6-4-10(12)5-7-11/h4-7H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJFHKIJHOAAEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1=CC=C(C=C1)Cl)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Differences
The following table summarizes key structural and functional differences between N-(4-Chlorophenyl)-N-propylacetamide and related compounds:
Physicochemical Properties and Reactivity
- This compound: The linear propyl chain and 4-chlorophenyl group confer moderate lipophilicity (logP ~2.5–3.0), enhancing membrane permeability. The absence of strong hydrogen bond donors reduces solubility in polar solvents compared to urea derivatives.
- 2-Chloro-N-(4-fluorophenyl)acetamide : The electron-withdrawing fluorine on the phenyl ring increases electrophilicity at the acetamide carbonyl, facilitating nucleophilic substitutions. Intramolecular C–H···O interactions stabilize its crystal structure .
- 1-(4-Chlorophenyl)sulfonyl-3-propylurea : The sulfonylurea group enhances polarity (logP ~1.0–1.5) and hydrogen bonding capacity, leading to higher melting points (>200°C) compared to acetamides .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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